4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
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Overview
Description
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the butynol moiety through an alkylation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis could be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group in the butynol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the oxadiazole ring.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the sulfanyl group.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The butynol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol: Shares the sulfanyl and butynol functional groups but has a pyrazole ring instead of an oxadiazole ring.
(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)acetic acid: Contains the oxadiazole ring and a similar aromatic substitution but lacks the butynol moiety.
Uniqueness
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is unique due to its combination of an oxadiazole ring, a sulfanyl group, and a butynol moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-10-4-6-11(7-5-10)12-14-15-13(17-12)18-9-3-2-8-16/h4-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYPDKGJVGEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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